3,4-Dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid propyl ester
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Overview
Description
3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid propyl ester is a member of benzodioxoles.
Scientific Research Applications
Antimicrobial and Anticancer Potential
- A study by Sharma et al. (2012) explored derivatives similar to the chemical , demonstrating significant antimicrobial and anticancer potential. Specifically, one compound showed potent activity against Escherichia coli and was identified as a promising antimicrobial agent. Another compound was more effective than the standard drug 5-fluorouracil against a colon cancer cell line, highlighting its anticancer potential. These findings emphasize the importance of molecular structures like that of the compound for developing new therapeutic agents (Sharma et al., 2012).
Quantum Chemical Studies
- Mamarakhmonov et al. (2016) conducted quantum chemical studies on compounds structurally related to the compound , focusing on their reactions with nitrating agents. This research provides insight into the electronic structures and reactivity of such compounds, which is crucial for understanding their potential applications in various fields, including pharmaceuticals and materials science (Mamarakhmonov et al., 2016).
Cerebral Vasodilator Determination
- Higuchi et al. (1975) identified a method for the quantitative determination of a cerebral vasodilator structurally similar to the compound . The sensitivity and precision of this method are crucial for understanding the pharmacokinetics and therapeutic potential of such compounds (Higuchi et al., 1975).
Synthesis of Polyamides Containing Uracil and Adenine
- Hattori and Kinoshita (1979) synthesized polyamides containing derivatives of uracil and adenine, employing a similar molecular structure. Such polymers have potential applications in biotechnology and material science, demonstrating the versatility of compounds with similar molecular frameworks (Hattori & Kinoshita, 1979).
Molecular Structure Analysis
- Zavodnik et al. (2005) studied the crystal structure of a compound related to the chemical . Understanding the molecular conformation and crystal structure is vital for applications in material science and drug design, as it provides insights into the physical and chemical properties of these compounds (Zavodnik et al., 2005).
properties
Molecular Formula |
C17H19N3O7 |
---|---|
Molecular Weight |
377.3g/mol |
IUPAC Name |
propyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H19N3O7/c1-4-5-25-16(21)14-9(2)19(3)17(22)18-15(14)10-6-12-13(27-8-26-12)7-11(10)20(23)24/h6-7,15H,4-5,8H2,1-3H3,(H,18,22) |
InChI Key |
OQWOCRDDBQMUER-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(N(C(=O)NC1C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C)C |
Canonical SMILES |
CCCOC(=O)C1=C(N(C(=O)NC1C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C)C |
solubility |
49.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.